![molecular formula C6H3BrClN3 B596125 7-Bromo-4-chloropyrrolo[2,1-f][1,2,4]triazine CAS No. 1269667-51-7](/img/structure/B596125.png)

7-Bromo-4-chloropyrrolo[2,1-f][1,2,4]triazine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

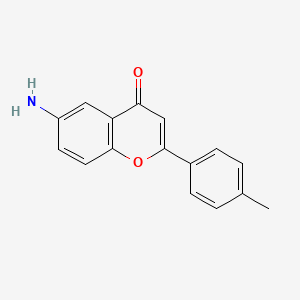

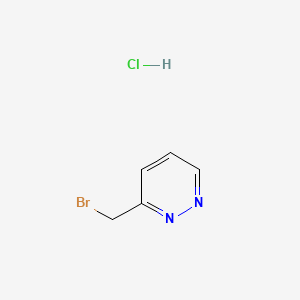

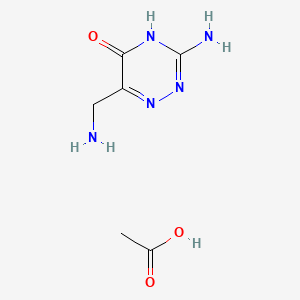

7-Bromo-4-chloropyrrolo[2,1-f][1,2,4]triazine is a chemical compound with the CAS Number: 1269667-51-7 . It has a molecular weight of 232.47 . It is usually in the form of a powder .

Synthesis Analysis

The synthesis of pyrrolo[2,1-f][1,2,4]triazine derivatives, including 7-Bromo-4-chloropyrrolo[2,1-f][1,2,4]triazine, has been summarized in various literature sources . The synthetic methods are classified into six distinct categories: synthesis from pyrrole derivatives, synthesis via bromohydrazone, synthesis via formation of triazinium dicyanomethylide, multistep synthesis, transition metal mediated synthesis, and rearrangement of pyrrolooxadiazines .Molecular Structure Analysis

The Inchi Code for 7-Bromo-4-chloropyrrolo[2,1-f][1,2,4]triazine is 1S/C6H3BrClN3/c7-5-2-1-4-6(8)9-3-10-11(4)5/h1-3H . The Inchi Key is WHHDFKYGOMDNGN-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

7-Bromo-4-chloropyrrolo[2,1-f][1,2,4]triazine is a powder with a molecular weight of 232.47 . It is typically stored at -10 degrees .Aplicaciones Científicas De Investigación

Biological Significance in Medicinal Chemistry

Triazines, including structures similar to 7-Bromo-4-chloropyrrolo[2,1-f][1,2,4]triazine, play a significant role in medicinal chemistry. They serve as a core structure in numerous synthetic derivatives evaluated for a wide spectrum of biological activities. These activities range from antibacterial, antifungal, anti-cancer, antiviral, antimalarial, to anti-inflammatory effects. The triazine nucleus is considered a promising moiety for the development of future drugs due to its potent pharmacological activity across different models (Verma, Sinha, & Bansal, 2019).

Therapeutic Potential and Patents

Triazine moieties are pivotal in drug development due to their vast biological and pharmacological potential. Over the decades, they have been explored for developing molecules for treating various pathological conditions like inflammation and cancer. The development of commercial drugs containing triazines highlights the ongoing interest in this scaffold. Recent reviews summarize advancements in triazine derivatives presenting antimicrobial, anticancer, and other bioactivities, offering insights for new molecule synthesis and design (Dubey et al., 2022).

Environmental Applications

The research on triazines extends beyond pharmacology into environmental science. For example, covalent triazine frameworks (CTFs) have emerged as excellent candidates for CO2 capture due to their high surface area, permanent porosity, and structural tunability. These materials are explored for energy-efficient and enhanced polar gas separation, showcasing the versatility of the triazine scaffold in addressing environmental challenges (Mukhtar et al., 2020).

Safety and Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Direcciones Futuras

The pyrrolo[2,1-f][1,2,4]triazine scaffold, which includes 7-Bromo-4-chloropyrrolo[2,1-f][1,2,4]triazine, has been recognized for its potential in drug development, particularly as kinase inhibitors . Future research may focus on exploring the therapeutic potential of these compounds against various diseases, including cancer and viral infections .

Mecanismo De Acción

Target of Action

Pyrrolo[2,1-f][1,2,4]triazine, a similar compound, has been found to target theEpidermal Growth Factor Receptor (EGFR) . EGFR is a transmembrane tyrosine kinase receptor that belongs to the ERBB family of proteins . It plays a crucial role in cell growth and differentiation.

Pharmacokinetics

Similar compounds have shown low rates of glucuronidation, indicating higher metabolic stability .

Propiedades

IUPAC Name |

7-bromo-4-chloropyrrolo[2,1-f][1,2,4]triazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrClN3/c7-5-2-1-4-6(8)9-3-10-11(4)5/h1-3H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHHDFKYGOMDNGN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=NC=NN2C(=C1)Br)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrClN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60735088 |

Source

|

| Record name | 7-Bromo-4-chloropyrrolo[2,1-f][1,2,4]triazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60735088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.46 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Bromo-4-chloropyrrolo[2,1-f][1,2,4]triazine | |

CAS RN |

1269667-51-7 |

Source

|

| Record name | 7-Bromo-4-chloropyrrolo[2,1-f][1,2,4]triazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60735088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 6-bromoimidazo[1,2-a]pyrimidine-2-carboxylate](/img/structure/B596042.png)

![Methyl 2-((tert-butoxycarbonyl)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B596053.png)